(5R)-Rosuvastatin Methyl Ester (5R)-Rosuvastatin Methyl Ester
Brand Name: Vulcanchem
CAS No.: 1776088-23-3
VCID: VC0154050
InChI: InChI=1S/C23H30FN3O6S/c1-14(2)21-19(11-10-17(28)12-18(29)13-20(30)33-4)22(15-6-8-16(24)9-7-15)26-23(25-21)27(3)34(5,31)32/h6-11,14,17-18,28-29H,12-13H2,1-5H3/b11-10+/t17-,18+/m0/s1
SMILES: CC(C)C1=NC(=NC(=C1C=CC(CC(CC(=O)OC)O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C
Molecular Formula: C23H30FN3O6S
Molecular Weight: 495.566

(5R)-Rosuvastatin Methyl Ester

CAS No.: 1776088-23-3

Cat. No.: VC0154050

Molecular Formula: C23H30FN3O6S

Molecular Weight: 495.566

* For research use only. Not for human or veterinary use.

(5R)-Rosuvastatin Methyl Ester - 1776088-23-3

Specification

CAS No. 1776088-23-3
Molecular Formula C23H30FN3O6S
Molecular Weight 495.566
IUPAC Name methyl (E,3R,5R)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate
Standard InChI InChI=1S/C23H30FN3O6S/c1-14(2)21-19(11-10-17(28)12-18(29)13-20(30)33-4)22(15-6-8-16(24)9-7-15)26-23(25-21)27(3)34(5,31)32/h6-11,14,17-18,28-29H,12-13H2,1-5H3/b11-10+/t17-,18+/m0/s1
Standard InChI Key SUTPUCLJAVPJRS-WFJXPABVSA-N
SMILES CC(C)C1=NC(=NC(=C1C=CC(CC(CC(=O)OC)O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C

Introduction

Chemical Properties and Structural Characteristics

Molecular Properties

(5R)-Rosuvastatin Methyl Ester possesses distinct chemical properties that characterize its identity and behavior. Table 1 summarizes these fundamental molecular properties:

PropertyValue
Chemical FormulaC23H30FN3O6S
Molecular Weight495.56 g/mol
CAS Number1776088-23-3
Stereochemistry(5R) configuration
AppearanceNo specific data available
Physical StatePresumed solid at room temperature

Analytical Characterization

Spectroscopic Analysis

Analytical characterization of (5R)-Rosuvastatin Methyl Ester typically involves advanced spectroscopic techniques that allow for definitive identification and purity assessment. Spectral data associated with this compound includes:

  • Mass Spectrometry Data:

    • Molecular ion [M+H]+ at m/z 496.19121

    • Sodium adduct [M+Na]+ at m/z 518.17315

    • Ammonium adduct [M+NH4]+ at m/z 513.21775

  • Other Spectroscopic Parameters:

    • Predicted collision cross-section (CCS) in positive mode: 213.2 Ų

    • Predicted collision cross-section (CCS) in negative mode: 210.1 Ų

These spectroscopic parameters are essential for unambiguous identification of (5R)-Rosuvastatin Methyl Ester in complex pharmaceutical matrices.

Chromatographic Behavior

The chromatographic separation and identification of (5R)-Rosuvastatin Methyl Ester from other Rosuvastatin isomers presents a significant analytical challenge requiring sophisticated techniques. Ultra Performance Liquid Chromatography (UPLC) methods have been developed specifically for this purpose, with the following characteristics:

  • Stationary Phase: C-18 columns (typically 100 x 2.1 mm, 1.7 μm particle size)

  • Mobile Phase: Methanol and 0.1% trifluoroacetic acid (50:50) under isocratic conditions

  • Detection: UV detection coupled with mass spectrometry for definitive identification

For chiral separations and determination of enantiomeric or diastereomeric purity, specialized techniques have been employed:

  • Convergence chromatography using ACQUITY UPC² Trefoil CEL1 (2.5 μm cellulose tris-(3,5-dimethylphenylcarbamate)) columns

  • Mixed alcohol co-solvent with basic additives

  • Resolution between enantiomers greater than 2.0

  • Confirmation of peaks by quadrupole mass detection (QDa Detector) with m/z = 482.2 Da

These chromatographic approaches are crucial for distinguishing (5R)-Rosuvastatin Methyl Ester from other stereoisomers, particularly the therapeutically active form.

Detection and Quantification Methods

Stability-Indicating Analytical Methods

Specialized stability-indicating methods have been developed for the detection and quantification of (5R)-Rosuvastatin Methyl Ester in pharmaceutical formulations:

  • UPLC-MS/MS Methods:

    • Ultra Performance Liquid Chromatography coupled with tandem mass spectrometry provides high sensitivity and specificity for detecting stereoisomeric impurities.

    • Quadrupole Time-of-Flight mass spectrometry (QToF-MS) has been successfully employed to identify degradation products including methyl ester forms of Rosuvastatin .

  • Stability-Indicating UPLC Method:

    • Chromatographic separation on C-18 column (100 x 2.1 mm, 1.7 μm)

    • Isocratic elution with methanol and 0.1% trifluoroacetic acid (50:50)

    • Total run time of 12 minutes, allowing separation of Rosuvastatin and all related impurities including degradation products .

  • Chiral Separation Techniques:

    • Specialized chiral columns for stereoisomer separation

    • Mass compatible mobile phases enabling direct MS detection

    • Resolution between enantiomers greater than 2.0, ensuring adequate separation for quantification .

These advanced analytical methods enable reliable detection and quantification of (5R)-Rosuvastatin Methyl Ester even at low concentrations in complex pharmaceutical matrices.

Method Validation Parameters

Validated analytical methods for (5R)-Rosuvastatin Methyl Ester quantification typically establish the following performance parameters:

  • Specificity: Ability to unequivocally distinguish (5R)-Rosuvastatin Methyl Ester from other components, including the parent drug and other impurities.

  • Linearity: Established linear relationship between concentration and response over an appropriate range.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determination of the lowest detectable and quantifiable levels of the impurity.

  • Precision: Repeatability and intermediate precision evaluations.

  • Accuracy: Recovery studies at different concentration levels.

  • Robustness: Method stability under small variations in chromatographic conditions .

These validation parameters ensure that the analytical methods employed for monitoring (5R)-Rosuvastatin Methyl Ester are reliable, accurate, and suitable for their intended purpose in pharmaceutical quality control.

Synthesis and Purification

Synthetic Routes

These synthetic approaches typically involve modifications to the established Rosuvastatin synthesis routes to deliberately produce the (5R) stereoisomer for analytical reference standards.

Purification and Characterization

The purification of (5R)-Rosuvastatin Methyl Ester, particularly for use as a reference standard, involves sophisticated separation techniques:

  • Chromatographic Purification:

    • Preparative HPLC using appropriate stationary phases

    • Fraction collection of the specific stereoisomer

    • Typically targets chromatographic purity greater than 95-100%

  • Crystallization Techniques:

    • Specialized solvent systems, particularly etheric solvents such as diisopropyl ether or mixtures with isopropanol

    • Controlled crystallization conditions to isolate the desired stereoisomer

    • Potential for selective crystallization based on differential solubility of stereoisomers

  • Verification of Stereochemical Purity:

    • Chiral HPLC analysis to confirm stereochemical identity and purity

    • NMR spectroscopy for structural confirmation

    • Mass spectrometry for molecular weight verification

Applications in Pharmaceutical Research

Regulatory Significance

The regulatory significance of (5R)-Rosuvastatin Methyl Ester stems from pharmaceutical quality requirements:

  • Compendial and Regulatory Requirements:

    • Regulatory authorities require thorough characterization and control of all impurities in pharmaceutical products

    • Stereoisomeric impurities like (5R)-Rosuvastatin Methyl Ester must be monitored and limited to acceptable levels

    • Typically, impurities must be identified and characterized when present above 0.1% thresholds

  • Abbreviated New Drug Application (ANDA) Support:

    • Reference standards of (5R)-Rosuvastatin Methyl Ester are used in the process of ANDA filing to regulatory authorities

    • Supports comparative impurity profiling between generic and innovator products

    • Facilitates bioequivalence assessments by ensuring product quality comparability

  • Toxicity and Safety Assessment:

    • Contributes to toxicity studies of Rosuvastatin formulations

    • Helps establish safety margins for stereoisomeric impurities

    • Supports risk assessment of potential impurity-related adverse effects

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